molecular formula C18H16N2O3S2 B2497409 (E)-1-(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 1421588-10-4

(E)-1-(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No.: B2497409
CAS No.: 1421588-10-4
M. Wt: 372.46
InChI Key: CQNSCLQDAXIJJA-BQYQJAHWSA-N
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Description

(E)-1-(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C18H16N2O3S2 and its molecular weight is 372.46. The purity is usually 95%.
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Scientific Research Applications

Chemical Transformations and Structural Analysis

  • In the field of synthetic chemistry, azetidin-2-yl and thiazol-2-yl derivatives, similar to the compound , have been synthesized and studied for their base-catalyzed ring transformations and structural prerequisites. For instance, certain derivatives have been found to rearrange under mild conditions, highlighting the chemical versatility and potential applications of these compounds in the synthesis of novel molecular structures (Sápi et al., 1997).

Synthesis and Structural Characterization

  • The compound has been involved in cyclocondensation reactions leading to the formation of complex structures like dihydropyrazoles. The ability of these molecules to adopt an overall T-shape structure and the presence of various hydrogen bonds linkages signify their potential role in the development of intricate molecular architectures (Mahesha et al., 2021).

Antimicrobial Applications

  • Compounds structurally similar to the query molecule have been synthesized and evaluated for their antibacterial and antifungal activities. These studies reveal the potential of such compounds to serve as the basis for developing new classes of antimicrobial agents, with certain derivatives showing significant activity against bacterial strains like E. coli and P. aeruginosa, and fungal species such as Candida albicans and Aspergillus niger (Patel & Patel, 2017).

Novelty in Pharmaceutical Research

  • The compound is related to a class of azetidine and thiazol derivatives that have been reflected in pharmaceutical patents, indicating their potential use in drug development and as therapeutic agents. This showcases the pharmaceutical relevance and the innovative aspect of research involving such compounds (Habernickel, 2001).

Biological and Pharmacological Studies

  • Thiazol and azetidin derivatives, closely related to the query compound, have been synthesized and screened for various biological activities, including insecticidal, antifungal, and antibacterial effects. This illustrates the broad spectrum of potential applications of these compounds in developing new therapeutic and agricultural agents (Singh et al., 2006).

Properties

IUPAC Name

(E)-1-[3-[(4-methoxy-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S2/c1-22-14-5-2-6-15-17(14)19-18(25-15)23-12-10-20(11-12)16(21)8-7-13-4-3-9-24-13/h2-9,12H,10-11H2,1H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQNSCLQDAXIJJA-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)C(=O)C=CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)C(=O)/C=C/C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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